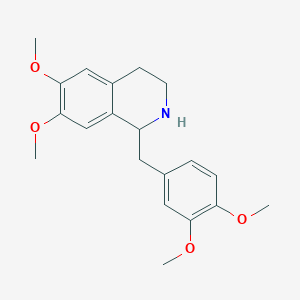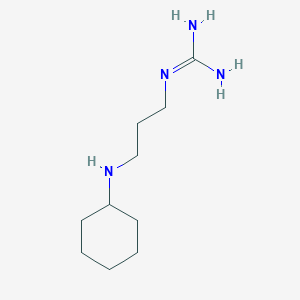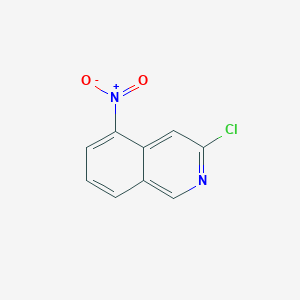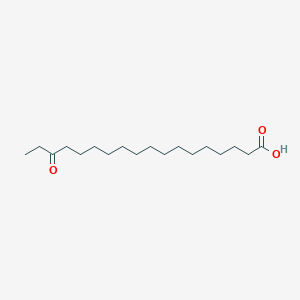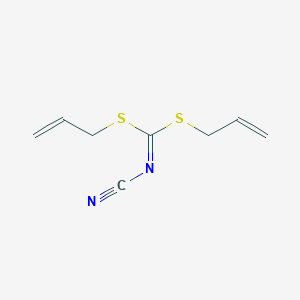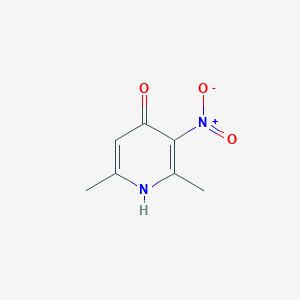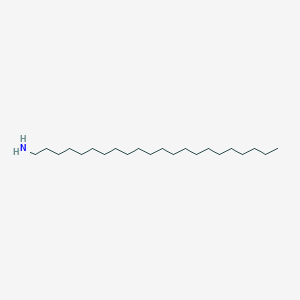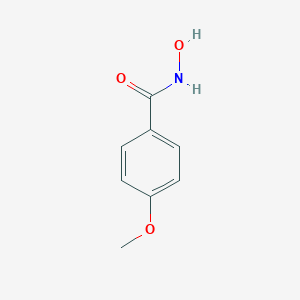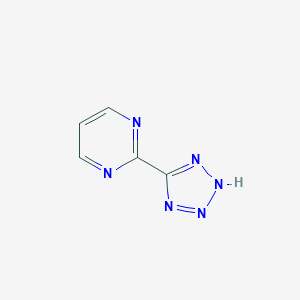
6-Chloro-4-(trifluoromethyl)pyridin-2-amine
描述
Synthesis Analysis The synthesis of related compounds often involves specific reactions that include the displacement of a chlorine atom with amines and anion replacement processes. For instance, the synthesis and characterization of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor required for the synthesis of prosthetic groups used in positron emission tomography (PET), demonstrates the complex steps involved in creating such compounds (Davis & Fettinger, 2018).
Molecular Structure Analysis The structure of related fluorinated compounds is crucial for their application. X-ray crystallography has been used to confirm the structural determinations, such as the successful synthesis of fluorinated poly(pyridine amide)s derived from specific pyridine units, which highlights the importance of molecular structure analysis in the synthesis process (Xie et al., 2022).
Chemical Reactions and Properties The chemical reactions involved in the synthesis of pyridine derivatives can be intricate, involving steps such as amide activation with trifluoromethanesulfonic anhydride followed by π-nucleophile addition and annulation. These steps are vital for the direct synthesis of various pyridine derivatives (Movassaghi et al., 2007).
Physical Properties Analysis The physical properties, such as solubility, thermal behavior, and optical transparency, of compounds related to 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, are influenced by their structural composition. For example, fluorinated pyridine-bridged poly(ether-imide)s exhibit good solubility in aprotic solvents and possess high thermal stability, which is a direct consequence of their molecular structure and synthesis process (Wang et al., 2008).
Chemical Properties Analysis The chemical properties of these compounds, such as reactivity with hydrogen peroxide or their behavior in oxidation processes, are significantly influenced by their molecular framework and substituents. Studies have shown that the reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands can vary based on the aromatic substituent effects, highlighting the intricate relationship between structure and chemical properties (Kunishita et al., 2008).
科学研究应用
Agrochemical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical and Veterinary Industries
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Agrochemical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical and Veterinary Industries
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Metal-Organic Frameworks (MOFs)
- Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) .
- MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Synthesis of Novel Imidazo [1,2-a]pyridine-Coumarin Hybrid Molecules
- 2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .
- These hybrid molecules are being studied as potential inhibitors of NS5B in the treatment of Hepatitis C .
FDA-Approved Drugs
- Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Insecticides
安全和危害
未来方向
Trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-2-amine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
属性
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQAXQASINAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553846 | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
34486-23-2 | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

